molecular formula C11H9ClN4O2 B12913306 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid CAS No. 2762-82-5

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B12913306
CAS No.: 2762-82-5
M. Wt: 264.67 g/mol
InChI Key: HMEPMCWFLRZBCB-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid (CAS 2762-82-5) is a chemical compound with the molecular formula C 11 H 9 ClN 4 O 2 and a molecular weight of 264.67 g/mol . This pyrimidine derivative features a 4-chlorophenyl substituent and a carboxylic acid functional group, making it a versatile building block for various research applications. Compounds featuring the 2,4-diaminopyrimidine core are of significant interest in medicinal chemistry and chemical biology. This scaffold is recognized as a key pharmacophore in "non-classical" inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolic pathway . The structural motif is essential for the biological activity of certain therapeutics and is known to form robust hydrogen-bonding networks, which are crucial in molecular recognition and crystal engineering . Researchers can utilize this compound as a precursor or intermediate in the synthesis of more complex molecules, such as fused heterocyclic systems like pyridodipyrimidines, which have demonstrated potential biological activities . Its specific properties make it a candidate for developing metal-organic frameworks (MOFs) and studying supramolecular assembly through hydrogen bonding interactions . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2762-82-5

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9ClN4O2/c12-6-3-1-5(2-4-6)7-8(10(17)18)15-11(14)16-9(7)13/h1-4H,(H,17,18)(H4,13,14,15,16)

InChI Key

HMEPMCWFLRZBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 2,4,6-triaminopyrimidine with 4-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively for its potential as an antitumor agent . Research indicates that derivatives of pyrimidine compounds, including 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid, exhibit inhibitory activity against key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation, making them valuable targets for cancer therapeutics.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various pyrimidine derivatives as dual inhibitors of DHFR and TS. The findings suggested that modifications to the pyrimidine structure could enhance antitumor efficacy while reducing side effects associated with traditional chemotherapy agents .

Enzyme Inhibition

In addition to its role in cancer treatment, this compound has shown promise as an enzyme inhibitor . Research has highlighted its potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis—the formation of new blood vessels from existing ones. Targeting VEGFR-2 can help restrict tumor growth by cutting off its blood supply.

Research Findings on Enzyme Inhibition

A series of studies have synthesized various substituted pyrimidines that act as VEGFR-2 inhibitors. These compounds were evaluated for their binding affinities and inhibitory effects on endothelial cell proliferation, showcasing the potential of pyrimidine derivatives in antiangiogenic therapies .

Molecular Recognition

The compound also contributes to advancements in molecular recognition processes. Its ability to form hydrogen bonds and interact with nucleic acids makes it a candidate for studies involving protein-nucleic acid recognition. This aspect is crucial for drug design, particularly in creating targeted therapies that can selectively bind to specific biological targets.

Case Study: Protein-Nucleic Acid Interactions

Research published in Pharmaceuticals examined the interactions between aminopyrimidine-carboxylate compounds and nucleic acids. The study revealed that these interactions are vital for understanding drug binding mechanisms and designing more effective therapeutic agents .

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antitumor agentsEnhanced efficacy against DHFR and TS; potential for reduced side effects
Enzyme InhibitionInhibition of VEGFR-2 to prevent angiogenesisEffective binding affinities; impact on endothelial cell proliferation
Molecular RecognitionInteraction with nucleic acids for targeted drug designCritical role in protein-nucleic acid recognition; implications for therapy

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of nucleic acid synthesis, making it effective against rapidly dividing cells, such as cancer cells and microorganisms .

Comparison with Similar Compounds

Pyrimidine-4-carboxylic Acid Derivatives

The closest structural analogs are pyrimidine-4-carboxylic acids with variations in substituent patterns. A notable example is 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) :

Property 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Core structure Pyrimidine with 2-NH₂, 5-(4-Cl-Ph), 6-NH₂ Pyrimidine with 2-Cl, 6-CH₃
Molecular formula C₁₁H₁₀ClN₅O₂ C₆H₅ClN₂O₂
Key substituents Amino groups (electron-donating), 4-chlorophenyl (aromatic bulk) Chlorine (electron-withdrawing), methyl (hydrophobic)
Potential reactivity High solubility due to amino and carboxylic acid groups Moderate solubility, influenced by Cl and CH₃

Functional Implications :

  • The 4-chlorophenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability or binding to hydrophobic pockets.

Heterocyclic Carboxylic Acids with 4-Chlorophenyl Substituents

Compounds featuring 4-chlorophenyl groups on other heterocyclic cores, such as triazoles, demonstrate notable bioactivity (e.g., antitumor effects) . For example:

Compound Core Structure Substituents Biological Activity (NCI-H522 Cells)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-Cl-Ph, CF₃ GP = 68.09% (growth inhibition)
This compound Pyrimidine 4-Cl-Ph, NH₂ (positions 2, 6) Not reported

Key Observations :

  • The 4-chlorophenyl group is associated with bioactivity across diverse scaffolds, likely due to its ability to engage in π-π stacking and hydrophobic interactions .

Research Findings and Implications

Antitumor Activity of Analogous Compounds

Triazole derivatives with 4-chlorophenyl substituents exhibit growth inhibition (GP values 68–86%) in lung cancer (NCI-H522) cells .

  • The amino groups could improve solubility and bioavailability.
  • The carboxylic acid moiety may facilitate salt formation or coordination with metal ions in enzymatic active sites.

Q & A

Q. What are the recommended synthetic routes for 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid in academic laboratories?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:

Intermediate Preparation : React 4-chlorobenzaldehyde with malononitrile under basic conditions to form a pyrimidine precursor.

Amination : Introduce amino groups at positions 2 and 6 using ammonia or urea under high-temperature reflux (120°C, 12 hours) .

Carboxylic Acid Formation : Oxidize the methyl group at position 4 using KMnO₄ in acidic conditions.
Microwave-assisted synthesis (100–120°C, 30 minutes) may improve yield and purity compared to traditional reflux methods .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Monitor purity with a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm.
  • NMR : Confirm structure via 1^1H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carboxylic acid) .
  • Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion peaks (expected [M-H]⁻ at m/z 293.2) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which may hydrolyze the carboxylic acid group .
  • Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer :
  • Solubilization : Use DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, add 0.1% Tween-80 or cyclodextrin derivatives .
  • pH Adjustment : Dissolve in 10 mM NaOH (pH 10–12) and titrate to physiological pH with HCl, monitoring precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
  • X-Ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (solvent: ethanol/water, 7:3) and analyze unit cell parameters .

Q. What experimental designs are recommended for assessing the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Test concentrations from 1–128 µg/mL, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Perform kinetic assays (e.g., DHFR inhibition) using UV-Vis spectroscopy (λ = 340 nm) to monitor NADPH oxidation .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the M06-2X/cc-pVDZ level to identify electrophilic centers (e.g., C5 of the pyrimidine ring) .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to model reaction pathways .

Q. How can structure-activity relationships (SAR) be explored for pyrimidine derivatives?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents .
  • Biological Testing : Correlate IC₅₀ values (e.g., in cancer cell lines) with Hammett σ constants to quantify electronic effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design to reduce variability .

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